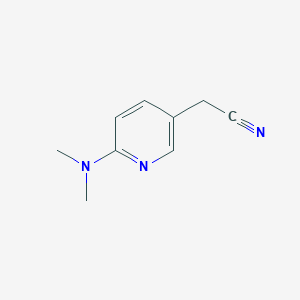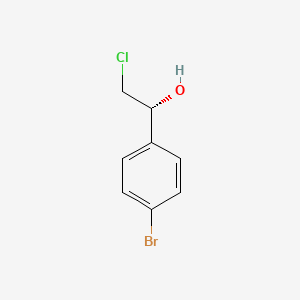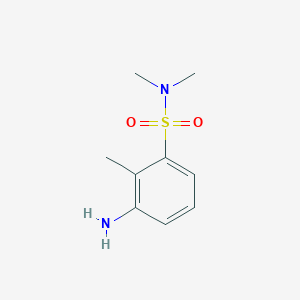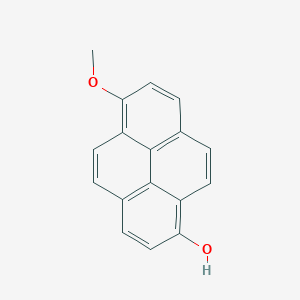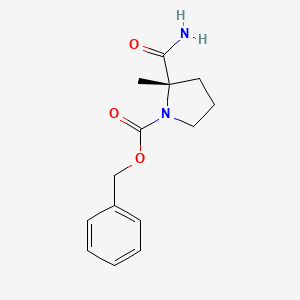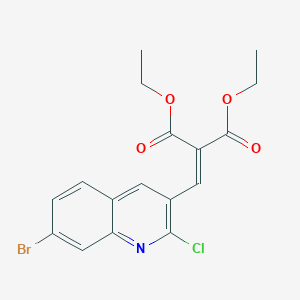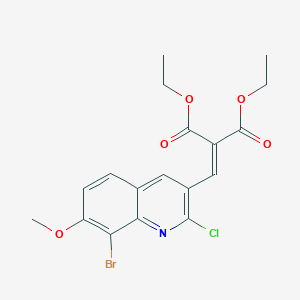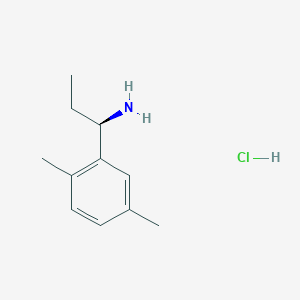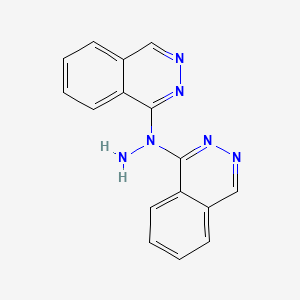![molecular formula C11H14O4 B3183790 Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester CAS No. 103258-64-6](/img/structure/B3183790.png)
Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester
Vue d'ensemble
Description
“Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester” is a chemical compound with the molecular formula C11H14O4. It is related to the family of phenoxy herbicides, which are chemicals developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 210.23 g/mol. The SMILES string representation of the molecule is OCC1=CC=C(OCC(O)=O)C=C1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 210.23 g/mol and its empirical formula is C11H14O4 .Propriétés
Numéro CAS |
103258-64-6 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
LKOAIGPTJQFKBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)CO |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

